Bienvenue dans la boutique en ligne BenchChem!

JNJ 17029259

Angiogenesis Kinase Inhibition Oncology

JNJ 17029259 is a nanomolar, orally bioavailable VEGF-R2 inhibitor with a 5-cyanopyrimidine scaffold and a defined selectivity profile (VEGFR1-3, PDGFR, FGFR). Its consistent potency (hu IC50 21 nM, rat 25 nM) and validated in vivo efficacy in tumor xenograft models—especially synergistic effects with paclitaxel and doxorubicin—make it a reproducible, fit-for-purpose tool for angiogenesis, vascular normalization, and preclinical combination therapy research. Avoid cross-experiment variability caused by substituting unvalidated VEGFR2 inhibitors.

Molecular Formula C26H30N6O
Molecular Weight 442.6 g/mol
CAS No. 314267-57-7
Cat. No. B1672997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ 17029259
CAS314267-57-7
Synonyms4-(4-(1-Amino-1-methylethyl)phenyl)-2-(4-(2-morpholin-4-yl-ethyl)phenylamino)pyrimidine-5-carbonitrile
JNJ-17029259
Molecular FormulaC26H30N6O
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N
InChIInChI=1S/C26H30N6O/c1-26(2,28)22-7-5-20(6-8-22)24-21(17-27)18-29-25(31-24)30-23-9-3-19(4-10-23)11-12-32-13-15-33-16-14-32/h3-10,18H,11-16,28H2,1-2H3,(H,29,30,31)
InChIKeyMROGTPNQSHMKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ 17029259 (CAS 314267-57-7) for Research Procurement: A Selective VEGF-R2 Kinase Inhibitor


JNJ 17029259 is a small-molecule, 5-cyanopyrimidine derivative that functions as an orally bioavailable and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGF-R2) [1]. It is characterized by its nanomolar potency against this receptor, which plays a critical role in pathological angiogenesis . The compound's core profile is defined by its ability to block VEGF-mediated signal transduction, thereby inhibiting endothelial cell proliferation and migration, key steps in new blood vessel formation [1].

JNJ 17029259 Research Use: Why Alternative VEGF-R2 Inhibitors Cannot Be Directly Substituted


In scientific research, substituting one VEGF-R2 inhibitor for another without validation can lead to irreproducible results due to significant variations in potency, selectivity profile, and in vivo efficacy. JNJ 17029259, for example, belongs to a unique 5-cyanopyrimidine structural class and demonstrates a distinct combination of kinase inhibition and oral bioavailability [1]. Direct replacement with compounds like VEGFR2 Kinase Inhibitor II (IC50: 70 nM) or the more potent Ki8751 (IC50: 0.9 nM) would introduce substantial differences in target engagement, off-target effects, and experimental outcomes, making JNJ 17029259 a specifically fit-for-purpose tool for angiogenesis research.

JNJ 17029259: Quantified Evidence for Scientific Differentiation from VEGF-R2 Inhibitor Analogs


VEGF-R2 Kinase Inhibition: Nanomolar Potency of JNJ 17029259 in Human Enzyme Assays

JNJ 17029259 demonstrates potent inhibition of human VEGF-R2 kinase with an IC50 of 21 nM in a phosphorylation assay using a poly(GT) substrate [1]. This potency is higher than that of VEGFR2 Kinase Inhibitor II (IC50: 70 nM) , though less than ultra-potent comparators like Ki8751 (IC50: 0.9 nM) . The data establish JNJ 17029259's precise activity level within the spectrum of available VEGFR2 inhibitors.

Angiogenesis Kinase Inhibition Oncology VEGFR2 Signaling

Oral Bioavailability and In Vivo Efficacy of JNJ 17029259 in Human Tumor Xenografts

JNJ 17029259 is orally bioavailable, enabling systemic VEGF-R2 inhibition via a convenient administration route [1]. In a preclinical model, daily oral dosing of JNJ 17029259 as a single agent at 100 mg/kg significantly delayed the growth of a wide range of human tumor xenografts in nude mice, including A2780 ovarian tumors [1][2]. This is in contrast to some early VEGFR2 inhibitors that lacked sufficient oral bioavailability for robust in vivo use .

In Vivo Pharmacology Oral Dosing Tumor Xenograft Angiogenesis Inhibition

Chemosensitization: Quantified Enhancement of Paclitaxel and Doxorubicin Efficacy by JNJ 17029259

JNJ 17029259 demonstrates a unique ability to enhance the anti-tumor activity of conventional chemotherapeutics. In xenograft studies, the combination of oral JNJ 17029259 with paclitaxel or doxorubicin resulted in significantly greater tumor growth inhibition than either agent alone [1]. Specifically, the combination of JNJ 17029259 (100 mg/kg/day) with paclitaxel (30 mg/kg every other day) led to a significantly enhanced reduction in A2780 tumor growth compared to monotherapy [2]. This chemosensitization property is a key differentiator from some other VEGFR2 inhibitors that have not shown such clear synergy in published preclinical models .

Combination Therapy Chemosensitization Drug Synergy Xenograft Models

JNJ 17029259 Exhibits a Distinct Selectivity Profile Across Angiogenic Kinases

JNJ 17029259 is characterized as a selective inhibitor of VEGF-R2, but it also shows activity against other angiogenic kinases at nanomolar concentrations, including VEGFR-1, VEGFR-3, PDGFR, and FGFR, while having little activity on other kinase families [1]. This 'multi-angiokinase' profile distinguishes it from ultra-selective agents like Ki8751, which exhibits >40-fold selectivity for VEGFR2 over c-Kit, PDGFRα, and FGFR-2 , and from broader-spectrum inhibitors like Sunitinib that potently hit a wider array of kinases .

Kinase Selectivity Off-Target Effects Pharmacology VEGFR Family

Optimal Research Applications for JNJ 17029259 (314267-57-7) Based on Quantified Evidence


In Vitro Angiogenesis Assays Requiring Defined VEGF-R2 Blockade

JNJ 17029259, with its characterized IC50 of 21 nM for human VEGF-R2 [1], is ideally suited for in vitro angiogenesis research. It can be used to precisely block VEGF-stimulated MAPK signaling, proliferation, and migration in human endothelial cells (e.g., HUVECs) at nanomolar concentrations [2]. This allows for the dissection of VEGF-R2-dependent pathways in tube formation, aortic ring sprouting, and chorioallantoic membrane (CAM) assays, where consistent and predictable target inhibition is required.

Preclinical In Vivo Tumor Xenograft Studies for Single-Agent and Combination Therapies

Given its established oral bioavailability and in vivo efficacy [1], JNJ 17029259 is a valuable tool for animal studies. Its ability to delay the growth of various human tumor xenografts, including ovarian (A2780) models, as a single agent [2], makes it suitable for evaluating the role of VEGF-R2 signaling in tumor progression. Furthermore, its demonstrated capacity to significantly enhance the anti-tumor effects of chemotherapeutics like paclitaxel and doxorubicin positions it as a key component in preclinical combination therapy research.

Investigating Multi-Kinase Inhibition in Angiogenic Signaling

For research exploring the interplay between multiple angiogenic pathways, JNJ 17029259's defined selectivity profile (potent activity on VEGFR1-3, PDGFR, and FGFR) [1] offers a distinct experimental advantage over ultra-selective or broadly multi-targeted kinase inhibitors. It enables the study of how concurrent inhibition of this specific subset of pro-angiogenic receptors affects processes like vascular normalization, pericyte coverage, and the tumor microenvironment.

Reference Standard for Assay Development and Compound Screening

The well-documented potency of JNJ 17029259 in both human (IC50 21 nM) and rat (IC50 25 nM) VEGF-R2 kinase assays [1] provides a robust baseline for method development. It can serve as a positive control in high-throughput screening campaigns to identify novel angiogenesis inhibitors, in biochemical assays to validate assay performance, or as a benchmark compound in structure-activity relationship (SAR) studies focused on 5-cyanopyrimidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ 17029259

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.